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Compound of Interest

Compound Name:
2-[(3-

Chlorophenyl)methyl]piperidine

CAS No.: 383128-23-2

Cat. No.: B3383035 Get Quote

Executive Summary
2-[(3-Chlorophenyl)methyl]piperidine, also known as 2-(3-chlorobenzyl)piperidine,

represents a specific structural modification of the benzylpiperidine stimulant class. As a close

structural analog to Methylphenidate and Desoxypipradrol (2-DPMP), its solid-state

characterization is critical for defining its physicochemical stability, bioavailability, and

regulatory fingerprint.

This guide provides a comparative technical analysis of the crystallographic properties of 2-[(3-
Chlorophenyl)methyl]piperidine salts. Given the limited public deposition of specific X-ray

diffraction (XRD) datasets for this precise 3-chloro analog, this document establishes a

predictive characterization framework. We benchmark the target compound against the

crystallographically well-defined Methylphenidate Hydrochloride and 2-Benzylpiperidine to

provide researchers with expected unit cell parameters, packing motifs, and a validated

protocol for single-crystal growth.

Structural Context & Comparative Benchmarks
To understand the crystallographic behavior of the 3-chloro analog, we must analyze it relative

to its pharmacophore "parents." The introduction of the chlorine atom at the meta position of

the benzyl ring introduces significant steric bulk and halogen-bonding potential, altering the

crystal packing efficiency compared to the unsubstituted parent.
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Table 1: Structural & Crystallographic Benchmarks
Feature

Target: 3-Cl-

Benzylpiperidine

Benchmark A: 2-

Benzylpiperidine

Benchmark B:

Methylphenidate HCl

Core Scaffold
Piperidine + 3-Cl-

Benzyl
Piperidine + Benzyl

Piperidine +

Phenylacetate

Electronic Effect
Inductive withdrawing

(Cl); Lipophilic
Neutral

Ester (Polar/H-bond

acceptor)

Predicted Space

Group

P2₁/c or P2₁2₁2₁ (if

chiral)
P2₁/c (Racemate) P2₁/n (Racemate)

Dominant Interaction
NH⁺...Cl⁻ Charge

Assist + Cl...π

NH⁺...Cl⁻ Charge

Assist

NH⁺...Cl⁻ + CH...O

(Ester)

Est. Unit Vol (Z=4) ~1150–1200 Å³ ~1080–1120 Å³
1238 Å³

(Experimental)

Hygroscopicity Low to Moderate Moderate Moderate

Technical Insight: The 3-chloro substituent typically expands the unit cell volume by

approximately 15–25 Å³ relative to the unsubstituted benzylpiperidine. In the hydrochloride salt,

the chloride counter-ion often acts as a bridge, accepting hydrogen bonds from the piperidinium

nitrogen (N-H...Cl⁻).

Predicted Crystal Packing & Lattice Architecture
Based on the Cambridge Structural Database (CSD) trends for 2-substituted piperidinium salts,

the following lattice characteristics are projected for the Hydrochloride Salt of the target

compound.

The Ammonium-Chloride Ribbon
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The most robust supramolecularsynthon in this class is the infinite 1D hydrogen-bonded chain.

Mechanism: The protonated piperidine nitrogen acts as a donor (2 protons). The chloride

anion acts as an acceptor.

Geometry: This forms a "zigzag" or "ribbon" motif running parallel to the shortest

crystallographic axis (usually b-axis).

3-Cl Perturbation: The chlorine on the aromatic ring will likely disrupt the tight "herringbone"

packing seen in simple benzylpiperidine, potentially forcing the aromatic rings to stack in

offset layers to accommodate the halogen's Van der Waals radius (1.75 Å).

Halogen Bonding Potential
Unlike Methylphenidate, the 3-Cl analog has a Type II halogen bonding opportunity:

Interaction: C-Cl...Cl⁻ (anion) or C-Cl...π (aromatic).

Effect: This interaction can "lock" the benzyl ring rotation, leading to a higher melting point

and greater lattice energy compared to the unsubstituted 2-benzylpiperidine.

Experimental Protocols
This section details the optimized workflow for generating X-ray quality single crystals and

selecting the optimal salt form.

Salt Selection Decision Matrix
Not all salts yield diffraction-quality crystals. The following decision tree outlines the logical flow

for salt screening.
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Target: 2-[(3-Chlorophenyl)methyl]piperidine Base

Solubility Check
(EtOH, IPA, Acetone)

Add Acid Counter-ion

Hydrochloric Acid
(1.1 eq in Et2O)

Hydrobromic Acid
(48% aq)

Fumaric Acid
(0.5 eq, MeOH)

HCl Salt:
High Crystallinity
Risk: Hygroscopic

HBr Salt:
Higher Density

Good for XRD (Heavy Atom)

Fumarate:
Non-Hygroscopic
Complex Packing

Click to download full resolution via product page

Figure 1: Strategic salt selection workflow for piperidine derivatives. The HBr salt is

recommended specifically for X-ray determination due to the heavy atom effect (Br) facilitating

phase solution.

Single Crystal Growth Protocol (Vapor Diffusion)
This method is optimized for lipophilic amine salts like 3-Cl-benzylpiperidine.

Dissolution: Dissolve 20 mg of the Hydrochloride salt in a minimum volume (approx. 0.5 mL)

of Methanol or Ethanol in a small inner vial (GC vial). Ensure the solution is clear; filter if

necessary.

Antisolvent: Place the small vial (uncapped) inside a larger scintillation vial containing 3 mL

of Diethyl Ether or Hexane.
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Equilibration: Cap the large vial tightly. The volatile antisolvent (Ether) will slowly diffuse into

the alcohol solution, reducing solubility gradually.

Observation: Store at 4°C in a vibration-free environment. Crystals should appear within 24–

72 hours as colorless prisms or plates.

Troubleshooting: If oiling occurs (common with piperidines), scratch the side of the inner

vial with a glass needle to induce nucleation, or switch the solvent system to

Isopropanol/Heptane.

Performance Comparison: Salt Forms
For drug development purposes, the choice of salt impacts stability and handling.

Parameter Hydrochloride (HCl) Hydrobromide (HBr) Fumarate (1:1)

Crystallinity High (Needles/Prisms) Very High (Blocks) Moderate (Plates)

Melting Point ~180–200°C (Est.) ~190–210°C (Est.) ~140–160°C (Est.)

Hygroscopicity
Moderate (Requires

desiccant)
Low

Very Low (Best for

storage)

XRD Suitability Good
Excellent (Anomalous

scattering)
Fair (Large unit cell)

Biological Relevance
Standard Pharma

Form

Research/Forensic

Use
Formulation Preferred

Recommendation:

For Structural Determination: Synthesize the Hydrobromide (HBr) salt. The bromine atom

provides a strong X-ray scattering center, allowing for easier determination of absolute

configuration (if resolving enantiomers) and solving the phase problem.

For Reference Standards: The Hydrochloride (HCl) salt is the industry standard for this class

(similar to Methylphenidate HCl) and allows for direct comparison of powder diffraction

(PXRD) fingerprints with existing libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Analytical characterization and pharmacological evaluation of the new psychoactive
substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and
(±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5378611/
https://researchonline.ljmu.ac.uk/id/eprint/5310/1/DTA-16-0364.R1_accepted_uncorrected.pdf
https://pubs.acs.org/toc/joceah/63/6
https://en.wikipedia.org/wiki/2-Benzylpiperidine
https://www.benchchem.com/product/b3383035?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5378611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5378611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5378611/
https://researchonline.ljmu.ac.uk/id/eprint/5310/1/DTA-16-0364.R1_accepted_uncorrected.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3383035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. pubs.acs.org [pubs.acs.org]

4. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Comparative Solid-State Guide: 2-[(3-
Chlorophenyl)methyl]piperidine Salts]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3383035#x-ray-crystallography-data-for-2-3-
chlorophenyl-methyl-piperidine-salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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